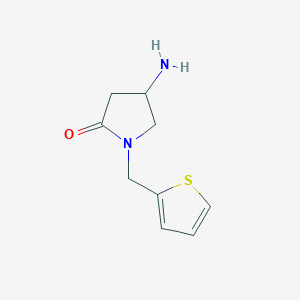

4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone

Description

Properties

IUPAC Name |

4-amino-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c10-7-4-9(12)11(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIWBNCKYHZWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261125 | |

| Record name | 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-81-4 | |

| Record name | 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone typically involves the reaction of 2-thienylmethylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pyrrolidinone derivatives.

Scientific Research Applications

Pharmacological Applications

Analgesic Properties

Research indicates that compounds similar to 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone exhibit analgesic effects. For instance, derivatives of thienyl compounds have been explored for their ability to act as pain-relievers by antagonizing prostaglandin E2, which is involved in the pain response . This suggests that this compound may also possess similar properties.

Antiviral Activity

Thienyl compounds have shown promise as antiviral agents, particularly against RNA viruses such as Hepatitis C virus (HCV). The compound's structure allows it to interact with viral mechanisms, potentially leading to the development of effective treatments for viral infections . Given the limited options currently available for treating RNA viruses, this application could be significant.

Anti-cancer Potential

The compound has been implicated in anti-cancer research. Studies on related pyrrolidinone derivatives reveal their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis . This positions this compound as a candidate for further investigation in cancer therapeutics.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidinone ring followed by thienyl substitution. Various methodologies have been documented, emphasizing the importance of optimizing reaction conditions to improve yield and purity .

Synthesis Overview Table

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | α-halomethylbenzylketones + 2,6-diamino-4-hydroxypyrimidine | Heat |

| 2 | Substitution | Thienyl derivatives | Solvent-based reactions |

| 3 | Purification | Chromatography techniques | Standard purification methods |

Case studies have demonstrated the biological activity of related compounds in various assays:

- In vitro assays have shown that thienyl derivatives can inhibit cell proliferation in cancer cell lines.

- Animal models have indicated potential efficacy in reducing tumor size and metastasis when administered with these compounds .

Future Directions and Research Opportunities

Given its diverse applications, further research into this compound is warranted. Areas for exploration include:

- Mechanistic studies to understand how this compound interacts at a molecular level with biological targets.

- Clinical trials to evaluate safety and efficacy in humans, particularly for analgesic and antiviral applications.

- Structural modifications to enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thienylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The 2-pyrrolidinone scaffold is common among the analogs, but substituent variations significantly alter physicochemical and biological properties:

Key Observations :

- Electronic Effects: The thienylmethyl group (electron-rich sulfur heterocycle) may enhance π-π stacking interactions compared to phenyl analogs .

- Steric Effects : The thienylmethyl group’s bulkiness could influence steric hindrance differently than planar phenyl or methoxyphenyl groups.

Physicochemical Properties

Data from analogs highlight trends in solubility, melting points, and stability:

Key Observations :

- Melting Points: The unsubstituted 1-aminopyrrolidin-2-one HCl has a high melting point (227°C), likely due to ionic interactions in the hydrochloride salt . Thienylmethyl and chlorophenyl analogs may exhibit lower melting points due to reduced crystallinity.

- Solubility : Methoxyphenyl and hydrochloride salts (e.g., ) are expected to have higher aqueous solubility than hydrophobic thienyl or chlorophenyl derivatives.

Pharmacological Activity

- PDE4 Inhibition: Substituted 4-phenyl-2-pyrrolidinones demonstrate selective PDE4 inhibition, with methoxy and chloro substituents enhancing potency compared to rolipram . The thienylmethyl group’s electron-rich nature may similarly improve binding to PDE4’s hydrophobic pocket.

- Anticancer Activity: 2-Pyrrolidinone derivatives with dimethylaminophenyl substituents exhibit anticancer properties via apoptosis induction . The thienylmethyl group’s sulfur atom could modulate redox signaling pathways, though this requires experimental validation.

Biological Activity

4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone is a compound of interest in medicinal chemistry due to its structural features, which combine a pyrrolidine ring with a thienylmethyl substituent. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and drug discovery.

- Molecular Formula : C10H12N2OS

- CAS Number : 1105193-81-4

- Molecular Weight : 208.28 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding, which may facilitate binding to target sites.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antitumor Activity : Pyrrolidine derivatives have been shown to inhibit microtubule formation, leading to cell cycle arrest in cancer cells. For instance, derivatives with a pyrrolidine scaffold demonstrated significant cytotoxicity against various tumor cell lines, suggesting potential for anticancer applications .

- Neuropharmacological Effects : Some pyrrolidinone derivatives have been linked to neuroprotective properties. Studies on related compounds indicate potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders .

- Antiepileptic Properties : The structural similarity of this compound to known antiepileptic agents suggests it could interact with brain-specific binding sites, enhancing its potential as an anticonvulsant .

Case Study 1: Antitumor Activity

A study investigated the antiproliferative effects of pyrrolidine derivatives on HeLa cells. The results indicated that compounds similar to this compound caused significant G2/M phase arrest, inhibiting cell growth at sub-micromolar concentrations .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.125 | Microtubule inhibition |

| Compound B | 0.250 | G2/M phase arrest |

Case Study 2: Neuropharmacological Evaluation

In another study focusing on neuropharmacological effects, related pyrrolidinones were assessed for their ability to modulate neurotransmitter levels. Results showed that certain substitutions on the pyrrolidine ring enhanced activity at serotonin receptors, indicating potential as antidepressants .

| Compound | Receptor Target | Binding Affinity (nM) |

|---|---|---|

| Compound C | 5-HT1A | 50 |

| Compound D | 5-HT2A | 30 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-Amino-1-(2-thienylmethyl)-2-pyrrolidinone, and what critical parameters require optimization?

- Answer: Reductive amination is a key method, utilizing sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ~6) to couple thiophene-derived aldehydes with aminopyrrolidinone precursors. Reaction temperature (typically 25–50°C) and solvent choice (e.g., dry methanol or THF) significantly impact yield. For example, analogous syntheses of thieno-pyrimidine derivatives achieved 45–86% yields under similar conditions .

Q. How can researchers validate the structural integrity and purity of this compound?

- Answer:

- Spectroscopic Analysis: NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry. IR spectroscopy to verify amine (-NH2) and carbonyl (C=O) functional groups .

- Chromatography: HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).

- Melting Point: Compare with literature values for structurally related compounds (e.g., 227°C for 1-aminopyrrolidin-2-one hydrochloride) .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

- Answer: Based on 2-pyrrolidinone derivatives, the compound is likely miscible with polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol or chloroform. Conduct solubility trials at 25°C and 40°C to optimize dissolution for reactions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of this compound, given its stereochemical complexity?

- Answer:

- Chiral Catalysts: Use asymmetric catalysis (e.g., chiral phosphoric acids) during reductive amination to induce enantioselectivity.

- Chromatographic Resolution: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Circular Dichroism (CD): Validate enantiopurity by comparing CD spectra with racemic mixtures.

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Answer:

- Challenge: Co-elution of structurally similar byproducts (e.g., unreacted thiophene intermediates) in standard HPLC methods.

- Solution: Implement tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for selective ion tracking. For example, methods validated for aniracetam impurities achieved detection limits of 0.01% .

Q. How does the thienylmethyl substituent influence the compound’s biochemical interactions compared to other pyrrolidinone derivatives?

- Answer: The thiophene group enhances π-π stacking with aromatic residues in enzyme binding pockets, as observed in dihydrofolate reductase inhibitors. Computational docking (e.g., AutoDock Vina) and comparative IC50 assays against phenyl or fluorophenyl analogs are recommended to quantify affinity differences .

Safety and Handling

Q. What safety protocols are critical when handling this compound, based on structural analogs?

- Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Toxicity: Analogous pyrrolidinones (e.g., 1-(4-dipropylaminobut-2-ynyl)pyrrolidin-2-one) exhibit intravenous LD50 >50 mg/kg in mice, suggesting moderate toxicity. Avoid inhalation and skin contact .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Stability and Storage

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Answer: Store at 2–8°C in airtight, light-resistant containers under nitrogen atmosphere. Conduct accelerated stability studies (40°C/75% RH for 6 months) to determine shelf life, as demonstrated for related pyrrolidinone derivatives .

Contradictions and Validation

- Evidence Note: While some studies report high yields (e.g., 91% for thieno-pyrimidine derivatives using Dess-Martin periodinane) , others note variability in reductive amination efficiency depending on aryl substituents. Researchers should validate reaction conditions with pilot-scale trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.